Methyl isonipecotate

Description

Significance of Methyl Isonipecotate as a Heterocyclic Building Block

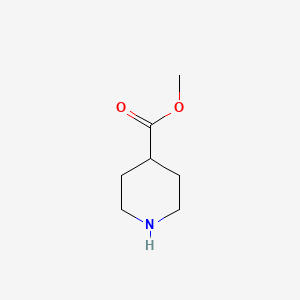

This compound, also known as methyl 4-piperidinecarboxylate, is an ester derivative of isonipecotic acid. chemimpex.comtcichemicals.com Its structure features a piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, with a methyl ester group at the 4-position. sigmaaldrich.com This arrangement provides two key points for chemical modification: the secondary amine of the piperidine ring and the ester functional group. This versatility makes it a highly sought-after starting material, or intermediate, in the synthesis of more complex molecules. chemimpex.comchemimpex.comsmolecule.com

The piperidine scaffold is a common motif in a vast number of biologically active compounds and natural products. Consequently, this compound serves as a crucial precursor for the development of new pharmaceuticals. chemimpex.comchemimpex.comguidechem.com Its utility extends to the synthesis of agrochemicals and specialty chemicals as well. chemimpex.com

Historical Context and Evolution of this compound Chemistry

The chemistry of piperidine derivatives has a long and rich history, intertwined with the development of medicinal chemistry. While a specific, detailed history of this compound itself is not extensively documented in readily available literature, its importance grew with the increasing recognition of the piperidine moiety in drug discovery. Early research focused on the synthesis and reactions of piperidine compounds, laying the groundwork for the eventual use of functionalized derivatives like this compound.

A significant development in its synthesis involves the reduction of methyl isonicotinate (B8489971). cenmed.comsigmaaldrich.com Another method involves the esterification of isonipecotic acid. google.com Research has also explored various catalytic systems to improve the efficiency and economic viability of its production. google.com Over the years, the focus has shifted towards developing more efficient and scalable methods for its synthesis and exploring its reactivity in a wider range of chemical transformations.

Scope of Research on this compound and Its Derivatives

Current research on this compound and its derivatives is broad and multifaceted. In medicinal chemistry, it is a key intermediate for synthesizing a variety of therapeutic agents. chemimpex.comguidechem.com For instance, it is used in the creation of analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system. chemimpex.comchemimpex.com It is also a reactant in the synthesis of antitubercular and anti-HIV-1 agents. sigmaaldrich.comsigmaaldrich.com

Beyond pharmaceuticals, its applications are expanding in materials science. Researchers are exploring its use in the development of novel polymers and resins, where the piperidine unit can impart specific properties to the resulting materials. chemimpex.comchemimpex.com Furthermore, its derivatives are being investigated as ligands in coordination chemistry and as catalysts in organic synthesis. The ongoing exploration of this compound's reactivity continues to open new avenues for its application in diverse scientific fields. chemicalbook.in

Chemical Profile

| Property | Value |

| IUPAC Name | Methyl pyridine-4-carboxylate |

| Synonyms | Methyl 4-piperidinecarboxylate, Isonipecotic acid methyl ester |

| CAS Number | 2971-79-1 |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 85-90 °C |

| Density | 1.06 g/mL at 25 °C |

| Solubility | Slightly soluble in water, soluble in chloroform. |

This table contains data sourced from multiple references. tcichemicals.comsigmaaldrich.comchemicalbook.inindiamart.comalfa-chemical.com

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVWBASHHLFBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-79-1 | |

| Record name | Methyl isonipecotate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Isonipecotate

Established Synthetic Routes

The industrial production of methyl isonipecotate relies on efficient and scalable synthetic methods. The two most prominent approaches are detailed below.

The reduction of the pyridine (B92270) ring in methyl isonicotinate (B8489971) to a piperidine (B6355638) ring is a widely used method for synthesizing this compound. This transformation is typically achieved through catalytic hydrogenation.

The choice of catalyst is crucial for the efficient hydrogenation of methyl isonicotinate. Ruthenium and palladium-based catalysts are among the most effective and commonly employed.

Ruthenium catalysts, often supported on materials like carbon (Ru/C), have demonstrated high activity and selectivity for this reaction. For instance, the complete conversion of methyl isonicotinate to this compound can be achieved using a 5% Ru/C catalyst. The reaction is typically carried out in a solvent such as methanol (B129727) under hydrogen pressure. One study highlighted the effectiveness of a ruthenium-based catalyst system, Ru–C/poly(N,N-dimethylacrylamide), for the hydrogenation of methyl isonicotinate, achieving a 99% yield of this compound at 80°C and 80 bar H2 pressure after 4 hours. Another approach involves a bimetallic catalyst, where the addition of a second metal can enhance performance. A Ru-Re/C catalyst, for example, has been shown to be effective.

Palladium on carbon (Pd/C) is another widely utilized catalyst for this transformation. The hydrogenation using Pd/C is often performed in acidic conditions, such as in the presence of hydrochloric acid, to facilitate the reduction of the pyridine ring. However, research has also focused on developing systems that can operate under milder, acid-free conditions. For example, a 10% Pd/C catalyst has been used for the complete conversion of methyl isonicotinate.

| Catalyst System | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |

| 5% Ru/C | 100 | 70 | 5 | >99 | |

| Ru–C/poly(N,N-dimethylacrylamide) | 80 | 80 | 4 | 99 | |

| 10% Pd/C | Not Specified | Not Specified | Not Specified | Not Specified |

The choice of solvent and the optimization of reaction parameters are critical for maximizing the yield and purity of this compound while ensuring an efficient and safe process.

Methanol is a commonly used solvent for the hydrogenation of methyl isonicotinate. Its use is advantageous as it can also be a reactant in the initial esterification of isonicotinic acid to form the methyl isonicotinate precursor. The hydrogenation reaction in methanol using a Ru/C catalyst can proceed to completion, yielding this compound with high purity.

Process optimization often involves fine-tuning parameters such as temperature, hydrogen pressure, and catalyst loading to achieve the desired outcome. For instance, in a continuous-flow hydrogenation process, parameters can be adjusted to ensure complete conversion and high selectivity. One optimization study for a large-scale synthesis found that using a 5% Ru/C catalyst in methanol at 100°C and 70 bar H2 pressure for 5 hours resulted in a quantitative conversion to this compound. Another study focused on developing a continuous-flow, acid-free hydrogenation process using a commercial 10% Pd/C catalyst, which is significant for industrial applications where avoiding corrosive acids is preferable.

An alternative synthetic route to this compound involves the direct esterification of isonipecotic acid. This method can be accomplished through conventional techniques or by using activating agents to facilitate the reaction.

Fischer esterification is a classic and straightforward method for producing esters. This technique involves reacting a carboxylic acid (isonipecotic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. For example, isonipecotic acid can be refluxed in methanol with a catalytic amount of concentrated sulfuric acid to yield this compound.

To achieve esterification under milder conditions or to improve the reaction rate, activating agents can be employed. These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the alcohol.

Thionyl chloride (SOCl2) is a common activating agent that converts isonipecotic acid into its corresponding acyl chloride. This intermediate is highly reactive and readily reacts with methanol to form this compound. The reaction is typically performed in an inert solvent, and a base may be added to neutralize the HCl generated during the reaction.

Ethyl chloroformate is another activating agent used in this context. It reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then reacts with methanol to yield the desired ester. This method is often carried out at low temperatures.

| Activating Agent | Intermediate | Key Features | Reference |

| Thionyl Chloride (SOCl2) | Acyl Chloride | Highly reactive intermediate, reaction proceeds readily with methanol. | |

| Ethyl Chloroformate | Mixed Anhydride | Forms a mixed anhydride that reacts with methanol, often at low temperatures. |

Conventional Esterification Techniques (e.g., Fischer Esterification)

Derivatization from Isonipecotic Acid Methyl Ester Hydrochloride

This compound can be derived from its hydrochloride salt, isonipecotic acid methyl ester hydrochloride (also known as methyl 4-piperidinecarboxylate hydrochloride). nih.govpharmaffiliates.com This process involves a neutralization or basification reaction to remove the hydrogen chloride and yield the free base form of the ester.

A common laboratory-scale method involves dissolving isonipecotic acid methyl ester hydrochloride in water and treating it with a base. prepchem.com For instance, potassium bicarbonate can be added to the aqueous solution, which is then warmed. Following the reaction, the water is removed under vacuum, and the resulting residue is treated with methanol and filtered. Evaporation of the methanol filtrate yields this compound. prepchem.com The reaction involves the bicarbonate ion acting as a base to accept a proton from the protonated piperidine nitrogen, forming carbonic acid which subsequently decomposes to water and carbon dioxide, driving the reaction forward.

Another approach involves basifying an aqueous solution of the hydrochloride salt with a saturated sodium carbonate solution. core.ac.uk The resulting this compound is then extracted from the aqueous layer using an organic solvent like ether. The organic extract is subsequently dried and the solvent evaporated to afford the final product. core.ac.uk

The starting material, isonipecotic acid methyl ester hydrochloride, is a commercially available chemical. nih.gov It can be synthesized through the esterification of isonipecotic acid using reagents like thionyl chloride and methanol. excli.de

Table 1: Reagents and Conditions for Derivatization

| Base | Solvent System | Post-Reaction Work-up | Reference |

| Potassium Bicarbonate | Water, Methanol | Evaporation, Filtration, Evaporation | prepchem.com |

| Sodium Carbonate | Water, Ether | Extraction, Drying, Evaporation | core.ac.uk |

Novel and Sustainable Synthetic Approaches

The synthesis of this compound is evolving to incorporate principles of green and sustainable chemistry, aiming for more environmentally benign and efficient production methods. These novel approaches include the application of green chemistry principles, the use of biocatalysis, and the implementation of flow chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles applicable to this compound synthesis include waste prevention, atom economy, and the use of safer solvents and auxiliaries. acs.orgnih.gov

Traditional syntheses may involve multi-step processes with the use of protecting groups and hazardous reagents. excli.deacs.org Applying green chemistry principles seeks to streamline these syntheses. For example, instead of using highly toxic alkylating agents, safer alternatives can be employed. The choice of solvents is also critical, with a push to replace hazardous solvents with greener alternatives or to run reactions under solvent-free conditions where possible. nih.govskpharmteco.com

One of the foundational methods for synthesizing the piperidine core of this compound is the reduction of the corresponding pyridine derivative, methyl isonicotinate. cenmed.comsigmaaldrich.com Greener approaches to this hydrogenation can involve the use of catalysts that allow for lower temperatures and pressures, thus reducing energy consumption. google.com Furthermore, optimizing reaction conditions to maximize the incorporation of all materials used in the process into the final product (atom economy) is a central goal. acs.org For instance, catalytic hydrogenation has a high atom economy as it ideally only produces the desired product without stoichiometric byproducts. acs.org

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov These approaches utilize enzymes or whole-cell systems to catalyze specific reactions, often under mild conditions and with high stereoselectivity, which can eliminate the need for protecting groups. acs.org

While specific chemoenzymatic pathways for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of biocatalysis can be applied. For instance, enzymes could potentially be used for the selective reduction of a pyridine precursor to the piperidine core. The use of enzymes is a key strategy in green chemistry to reduce the use of derivatization. acs.org Biocatalysis can also be applied to the synthesis of precursors, such as isonipecotic acid itself. google.com The development of engineered enzymes and biocatalytic routes can expand the range of accessible molecules, including derivatives of this compound. nih.gov

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, is a powerful technology for chemical synthesis that offers significant advantages over traditional batch methods, including improved safety, efficiency, and scalability. amt.ukresearchgate.net In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. unicam.it

The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume enhances heat and mass transfer, leading to better control and safety. amt.uk Hydrogenation reactions, a key step in many syntheses of piperidine derivatives from pyridines, are well-suited for flow chemistry. amt.ukgoogle.com Continuous flow hydrogenation can lead to faster reactions, cleaner products, and enhanced safety. amt.uk

Industrial production methods for related compounds already utilize continuous flow reactors to ensure high yield and purity. The implementation of flow chemistry for the production of this compound would involve developing a continuous process, likely starting from the hydrogenation of methyl isonicotinate, followed by any necessary purification steps, potentially integrated into a multi-step continuous synthesis. up.ac.zaelveflow.com This approach aligns with the principles of green chemistry by improving energy efficiency and reducing waste. unicam.it

Table 2: Comparison of Synthetic Approaches

| Methodology | Key Advantages | Potential Challenges |

| Derivatization from Hydrochloride | Straightforward, uses commercially available starting material. | May generate salt waste from neutralization. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for lower costs. | Requires development and optimization of new protocols. |

| Chemoenzymatic/Biocatalytic | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting factors. |

| Flow Chemistry | Enhanced safety, improved control and scalability, potential for higher yields. | Requires specialized equipment and process development. |

Chemical Reactivity and Derivatization of Methyl Isonipecotate

Transformations of the Ester Functional Group

The ester group of methyl isonipecotate is amenable to several classical transformations, providing a gateway to other important functional groups.

The methyl ester of this compound can be readily converted to its corresponding carboxylic acid, isonipecotic acid, through hydrolysis. This reaction can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong mineral acid, such as hydrochloric acid (HCl), in an aqueous solution. core.ac.uk This process protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-mediated hydrolysis, also known as saponification, is another common method. libretexts.org This involves treating the ester with a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a suitable solvent mixture, often including water. nih.govgoogleapis.comnih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Saponification is often preferred due to its typically faster reaction rates and irreversible nature, as the final carboxylate is deprotonated and thus unreactive towards the alcohol by-product. libretexts.org

Table 1: Conditions for Hydrolysis and Saponification of this compound Derivatives This table presents examples of reaction conditions for the hydrolysis and saponification of this compound and its derivatives to the corresponding carboxylic acids.

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| Methyl 1-(2,4-dimethylphenylsulfonyl)isonipecotate | LiOH | Not specified | Not specified | 1-(2,4-dimethylphenylsulfonyl)isonipecotic acid | nih.gov |

| Methyl 1-methylisonipecotate | Hydrochloric acid | Water | Not specified | 1-methylisonipecotic acid hydrochloride | core.ac.uk |

| Ethyl 1-(aryl)isonipecotate derivative | LiOH | Not specified | Not specified | 1-(aryl)isonipecotic acid | |

| Ethyl 1-(aryl)isonipecotate derivative | NaOH | Aqueous ethanol (B145695) | Not specified | 1-(aryl)isonipecotic acid sodium salt |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this allows for the conversion of the methyl ester into other esters, such as ethyl or benzyl (B1604629) esters, by reacting it with the corresponding alcohol in the presence of a catalyst.

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol reactant is often used in a large excess, sometimes serving as the solvent itself. masterorganicchemistry.comresearchgate.net For example, reacting this compound with a large excess of ethanol under acidic or basic conditions would yield ethyl isonipecotate. A patent describes the transesterification of methyl esters of heterocyclic acids with menthol, suggesting this is a viable strategy for modifying the ester group of this compound. google.com

Hydrolysis and Saponification to Carboxylic Acid

N-Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring of this compound is a nucleophilic center that readily undergoes a variety of functionalization reactions. This allows for the introduction of diverse substituents at the nitrogen atom, which is a key strategy in the synthesis of pharmacologically active compounds.

The piperidine nitrogen can be alkylated using various alkylating agents. Direct N-alkylation with alkyl halides (e.g., benzyl bromide) or other electrophiles in the presence of a base is a common approach. googleapis.comgoogle.com

Reductive amination is another powerful method for N-alkylation, particularly for introducing a methyl group (N-methylation). This two-step process, which can often be performed in one pot, involves the initial reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated piperidine. A common procedure for the N-methylation of this compound involves the use of formaldehyde (B43269) as the carbonyl source and a reducing agent like palladium on carbon with hydrogen gas. core.ac.uk Another approach involves using sodium triacetoxyborohydride (B8407120) as the reducing agent in the presence of an aldehyde. reddit.com While effective, reductive amination can sometimes be challenging, with reaction completion being slow under certain conditions. reddit.com

Table 2: Examples of N-Alkylation and Reductive Alkylation of this compound This table provides examples of reagents and methods used for the N-alkylation of the piperidine nitrogen in this compound.

| Reaction Type | Reagents | Product | Reference |

| Reductive Alkylation | Formaldehyde, Palladium on charcoal, H₂ | Methyl 1-methylisonipecotate | core.ac.uk |

| Reductive Amination | Aldehyde, Sodium triacetoxyborohydride, Acetic acid | N-substituted this compound | reddit.com |

| N-Alkylation | Benzyl bromide | Methyl 1-benzylisonipecotate methobromide | google.com |

| N-Alkylation | 4-Bromophenethyl alcohol derivative (as mesylate or tosylate) | N-(4-bromophenethyl) this compound derivative | googleapis.com |

The nucleophilic nitrogen of this compound can be readily acylated with acylating agents such as acyl chlorides or acid anhydrides to form N-acylpiperidines (amides). chemguide.co.ukcrunchchemistry.co.uk These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) that is formed. nih.govgoogle.com Similarly, N-sulfonylation can be achieved by reacting this compound with a sulfonyl chloride (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of a base, yielding an N-sulfonylpiperidine (sulfonamide). nih.gov These reactions are fundamental in diversifying the structure of this compound for various applications, including the synthesis of enzyme inhibitors. nih.gov

The reactivity of the piperidine nitrogen is also harnessed in multi-step syntheses to construct new heterocyclic rings attached to the piperidine core. For instance, a synthetic route to produce N-substituted triazole derivatives starts with the acylation of this compound with phenylisocyanate. nih.govresearchgate.net The resulting N-substituted ester is then converted into a hydrazide, which subsequently reacts with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. nih.govresearchgate.net This intermediate can then be cyclized to form a triazole ring, demonstrating how the initial N-functionalization of this compound is a critical step in the construction of more complex heterocyclic systems. nih.govresearchgate.net Another example involves the reaction of N-Boc protected ethyl isonipecotate to synthesize spirocyclic oxetanes, where the piperidine is a core structure. whiterose.ac.uk

Acylation and Sulfonylation

Modifications at the Piperidine Ring Carbon Atoms

The carbon atoms of the piperidine ring in this compound are key sites for introducing structural diversity.

Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, a previously challenging transformation. This compound is a suitable substrate for transition metal-catalyzed C-H activation, particularly at the C2 position of the piperidine ring. chemicalbook.inthermofisher.inweibochem.com This strategy allows for the direct introduction of aryl groups, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov

Palladium-catalyzed reactions, often employing specialized pyridine-type ligands, have proven effective for the β-C–H arylation of α-amino acids and related structures. nih.gov While the carboxylic acid can act as a directing group, its relatively weak coordination to palladium necessitates carefully designed ligand systems to achieve high efficiency. nih.gov These reactions are scalable and provide a rapid route to non-natural amino acids. nih.gov

| Reactant | Catalyst/Ligand System | Product Type | Significance |

|---|---|---|---|

| This compound | Transition Metal Catalysts (e.g., Palladium, Ruthenium) | C2-Arylated Piperidines | Direct functionalization of sp3 C-H bonds. chemicalbook.inthermofisher.in |

| α-Amino Acids (with piperidine-like structures) | Palladium(II) with Pyridine/Quinoline Ligands | β-Arylated Amino Acids | Rapid synthesis of non-natural amino acids. nih.gov |

| N-Aryl Piperidines | Palladium Catalysts | Biaryl Compounds | Formation of complex biaryl structures. |

The introduction of chiral centers on the piperidine ring is crucial for the development of enantiomerically pure pharmaceuticals. Stereoselective modifications of this compound derivatives can be achieved through various synthetic strategies. For instance, in the synthesis of certain inhibitors, a methyl group was introduced via alkylation of Boc-protected ethyl isonipecotate after treatment with lithium diisopropylamide (LDA), leading to a methylpiperidine derivative. umich.edu

While many syntheses involving this compound result in racemic mixtures, these can sometimes be separated or specific stereoisomers can be targeted through asymmetric synthesis or chiral resolution techniques. nih.gov The stereochemistry of substituents on the piperidine ring can significantly impact the biological activity of the final compound.

The creation of spirocyclic systems, where two rings share a single carbon atom, is a powerful strategy for generating three-dimensional complexity in molecules. This compound can be a precursor for the synthesis of spiro[indole-3,4'-piperidin]-2-ones. researchgate.net This transformation typically involves the dialkylation of an appropriate indole (B1671886) precursor followed by cyclization, effectively incorporating the piperidine ring of the isonipecotate derivative into a spirocyclic framework. researchgate.net Such structures are of interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity interactions with biological targets.

Stereoselective Modifications

Conjugation and Linker Chemistry

The ester and secondary amine functionalities of this compound are ideal handles for conjugation to other molecules, enabling its use as a linker or as a scaffold for building more complex architectures. nih.gov

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, isonipecotic acid, which can then be coupled with a wide range of amines and amino acids to form amide bonds. acs.orgmdpi.com This is a fundamental reaction in the synthesis of many biologically active compounds. researchgate.net Standard coupling reagents such as TBTU/DIPEA or EDCI/HOBt are commonly employed to facilitate this transformation. nih.govmdpi.com This method is used to create diverse libraries of compounds for drug discovery, including inhibitors of various enzymes. nih.govmdpi.com The resulting amide linkage is a stable and common feature in many pharmaceutical agents. libretexts.orgwikipedia.org

| Coupling Reagent | Abbreviation | Typical Use |

|---|---|---|

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) / N,N-Diisopropylethylamine | TBTU/DIPEA | Coupling of carboxylic acids with amines. mdpi.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | EDCI/HOBt | Peptide bond formation and other amide couplings. nih.gov |

| Dicyclohexylcarbodiimide | DCC | Formation of amides from carboxylic acids and amines. masterorganicchemistry.com |

This compound and its derivatives are frequently used in multi-step syntheses to build complex molecular architectures. nih.gov For example, it has been incorporated into the synthesis of conformationally restricted indole-based inhibitors where it is condensed with N-substituted indole-2-carboxylic acids. nih.gov The resulting ester is then hydrolyzed and further coupled with various amines to generate a library of potential drug candidates. nih.gov

Furthermore, this compound has been utilized as a terminating agent in the cationic ring-opening polymerization of 2-oxazolines, leading to the formation of well-defined polymers with a piperidine end-group. researchgate.net These polymers can be further functionalized for applications in biomaterials and biointerfaces. ethz.chresearchgate.net The piperidine moiety can also be part of a larger scaffold that undergoes further reactions, such as Michael additions in the synthesis of modified pyranosides and furanosides. academie-sciences.fr

Thiocarbamate and Thionocarbonate Formation

The secondary amine of the piperidine ring in this compound is a key functional group that readily participates in nucleophilic addition reactions, particularly with electrophilic sulfur-containing reagents, to form thiocarbamate derivatives. The formation of thionocarbonates from this compound is not documented in the reviewed scientific literature.

The synthesis of thiocarbamates from this compound and its analogs typically involves the reaction of the piperidine nitrogen with an isothiocyanate or a related thiocarbonylating agent. These reactions are valuable in medicinal chemistry and materials science for the introduction of a thiourea-like linkage, which can impart specific biological activities or material properties.

Detailed research findings have demonstrated the successful synthesis of piperidine-1-carbothioamides from isonipecotate esters. One study reported the reaction of ethyl isonipecotate with 1-adamantyl isothiocyanate in refluxing ethanol. nih.gov This reaction proceeded smoothly to yield the corresponding N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide in a good yield after two hours. nih.gov The product precipitated from the reaction mixture upon cooling and was purified by crystallization. nih.gov

In another application, this compound was utilized as a linker in solid-phase synthesis. au.dk An imidazole (B134444) derivative, formed by the reaction of a protected uridine (B1682114) with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), was reacted with this compound. au.dk This reaction, stirred overnight, resulted in the formation of the desired thiocarbamate, linking the isonipecotate moiety to the nucleoside. au.dk This approach highlights the utility of this compound in constructing more complex molecules where the thiocarbamate linkage serves as a stable connection. au.dk

Furthermore, derivatives of ethyl isonipecotate have been used as precursors in the synthesis of biologically active compounds. For instance, a derivative of ethyl isonipecotate was first converted to its corresponding hydrazide, which was then reacted with methyl isothiocyanate in the presence of potassium hydroxide to yield a 1,2,4-triazole (B32235) precursor, demonstrating a multi-step synthesis where the initial piperidine structure was modified prior to the reaction with the isothiocyanate. clockss.org

The following table summarizes representative examples of thiocarbamate formation from isonipecotate esters:

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| Ethyl isonipecotate | 1-Adamantyl isothiocyanate | N-(1-Adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide | Ethanol, reflux, 2 h | Good | nih.gov |

| Imidazole derivative of uridine | This compound | Thiocarbamate-linked nucleoside | Stirred overnight | Not specified | au.dk |

Applications of Methyl Isonipecotate in Advanced Organic Synthesis

Precursors in Medicinal Chemistry Research

As an ester derivative of 4-piperidinecarboxylic acid, methyl isonipecotate is a widely utilized reagent in the organic synthesis of neurochemicals, antimicrobials, enzyme inhibitors, and other biologically active compounds. alfa-chemical.comchemicalbook.inusbio.netpharmaffiliates.comknowde.com Its utility stems from the piperidine (B6355638) ring, a structural motif frequently found in bioactive molecules.

The piperidine ring is a common pharmacophore in numerous therapeutic agents. This compound serves as a readily available starting material for constructing more complex piperidine-based structures. mdpi.com A key synthetic strategy involves the alkylation of the isonipecotate at the 4-position of the piperidine ring, which allows for the introduction of various substituents. This approach, often followed by a Curtius rearrangement, is an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are valuable intermediates for a range of bioactive compounds.

Recent advancements have also highlighted new strategies for functionalizing piperidines. For instance, a two-step method combining enzymatic oxidation and radical cross-coupling can be used on carboxylated piperidines (derivable from precursors like this compound) to create highly substituted piperidine structures, streamlining the synthesis of complex molecules. acs.org

This compound is a key intermediate in the synthesis of various compounds targeting the central nervous system, including neurochemicals and psychotropic agents. chemicalbook.inusbio.netguidechem.com Its structure is integral to the development of analgesics, antipsychotics, and antihistamines. guidechem.comchemimpex.com The 4-(p-fluorobenzoyl)piperidine fragment, which can be synthesized from isonipecotic acid derivatives, is considered a critical pharmacophore for ligands of serotoninergic (5-HT2A) and dopaminergic receptors, which are targets for treating neuropsychiatric and neurodegenerative diseases. mdpi.com

Research has also demonstrated its use in preparing fentanyl analogues. For example, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics, was developed from piperidine precursors. researchgate.net

The versatility of this compound extends to the synthesis of anti-infective agents. It is employed as a reactant in the preparation of antitubercular and antibacterial compounds. sigmaaldrich.comchemicalbook.inguidechem.comfishersci.seresearchgate.netnih.gov For example, a series of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized by coupling isonipecotic acid methyl ester with protected amino acids, and these new compounds were screened for antimicrobial activity. researchgate.net In another study, ethyl isonipecotate was used as a starting material to synthesize a series of 1,3,4-oxadiazole (B1194373) derivatives that showed significant antibacterial activity. researchgate.net

Furthermore, this compound is a critical building block for certain antiviral agents, particularly those targeting HIV-1. An efficient synthesis of a potent and bioavailable CCR5 antagonist, which functions as an HIV-1 entry inhibitor, was developed using a 4-substituted-4-aminopiperidine derivative. This key building block was prepared from isonipecotate, highlighting its importance in creating complex antiviral therapeutics.

This compound is a valuable precursor for synthesizing a variety of enzyme inhibitors, which are crucial for treating numerous diseases.

Soluble Epoxide Hydrolase (sEH) Inhibitors: One of the most prominent applications of this compound is in the development of potent, non-urea based inhibitors of soluble epoxide hydrolase (sEH). sigmaaldrich.comchemicalbook.inguidechem.comindiamart.com Inhibition of sEH is a novel therapeutic approach for hypertension and inflammation, as it increases the levels of beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov In several studies, this compound was the starting material for generating libraries of sEH inhibitors. nih.govnih.gov The synthesis typically involves an initial reaction of this compound with a sulfonyl chloride, followed by saponification and subsequent coupling with various amines to produce a diverse set of inhibitor analogues. nih.gov

Table 1: Synthesis of sEH Inhibitors from this compound

| Starting Material | Key Reagents | Intermediate | Final Products | Biological Target |

| This compound | 2,4-dimethylbenzenesulfonyl chloride, LiOH, EDC | N-(2,4-dimethylphenyl)sulfonyl-piperidine-4-carboxylic acid | Amide-based non-urea analogues (e.g., 7-1 to 7-46) | Soluble Epoxide Hydrolase (sEH) nih.gov |

| This compound | Benzyl (B1604629) chloroformate, oxalyl chloride, 2,4-dichlorobenzylamine | Amine intermediate (5) | Sulfonamides, amides, carbamates (e.g., 6-1 to 6-37) | Soluble Epoxide Hydrolase (sEH) nih.gov |

Other Enzyme Inhibitors: this compound is also listed as a reactant for the synthesis of inhibitors for other enzymes, including:

Protein Kinase D: It is used to prepare orally available naphthyridine-based protein kinase D inhibitors. chemicalbook.inguidechem.comfishersci.se

UDP-Galactopyranose (UDP-Galp) Mutase: The compound N-Boc-4-formylpiperidine, an important precursor for inhibitors of Mycobacterium tuberculosis cell wall biosynthesis, can be synthesized from this compound. excli.de This highlights its role in developing agents against targets like UDP-Galp mutase.

The piperidine scaffold of this compound is readily modified to generate diverse libraries of bioactive analogues for screening and drug discovery. A significant area of application is the synthesis of muscarinic receptor antagonists, which are used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. epo.orgresearchgate.net The M3 muscarinic receptor is a key target, and antagonists often feature complex piperidine-based structures. researchgate.netnih.gov For example, ethyl isonipecotate is a documented starting material in patented processes for preparing muscarinic acetylcholine (B1216132) receptor antagonists. epo.orgunifiedpatents.com

Isonipecotamide, a derivative, is used to prepare survival motor neuron (SMN) protein modulators and phosphodiesterase 5 inhibitors. chemicalbook.com It also serves as a scaffold for developing dual inhibitors of thrombin and cholinesterase with potential applications in treating Alzheimer's disease. chemicalbook.com

Synthesis of Enzyme Inhibitors (e.g., Soluble Epoxide Hydrolase Inhibitors, Pteridine Reductase 1, Dihydrofolate Reductase, Indoleamine 2,3-dioxygenase, UDP-Galp Mutase)

Catalysis and Material Science Applications

Beyond medicinal chemistry, this compound finds applications in the fields of catalysis and material science.

Catalysis: Research has shown that this compound can be used as a reactant to synthesize a scalable catalyst. chemicalbook.inguidechem.comfishersci.se This catalyst is specifically designed for the asymmetric hydrogenation of sterically demanding aryl enamides, a key transformation in organic synthesis for producing chiral amines. chemicalbook.inguidechem.comfishersci.se

Material Science: N-Methyl ethyl isonipecotate, a related derivative, is utilized in the development of novel materials. chemimpex.com It is incorporated into the formulation of polymers and coatings to impart specific chemical properties that enhance performance. chemimpex.com

Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The development of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral amines and their derivatives are frequently used as resolving agents, building blocks, or chiral auxiliaries to guide the stereochemical outcome of a reaction. nih.gov this compound serves as a valuable reactant in the synthesis of complex chiral ligands and catalysts designed for asymmetric transformations. chemicalbook.insigmaaldrich.com

The piperidine scaffold is a common motif in the design of chiral ligands for asymmetric catalysis. core.ac.uksigmaaldrich.com While this compound itself is not chiral, it is used as a starting material for the creation of more complex molecules that are. For instance, it is a documented reactant for the synthesis of a scalable catalyst used in the asymmetric hydrogenation of sterically demanding aryl enamides. chemicalbook.insigmaaldrich.com This highlights its role as a precursor to sophisticated catalytic systems that enable precise control over stereochemistry. csic.es The synthesis of these catalysts often involves modifying the piperidine ring or its substituents to create a chiral environment around a metal center, which is essential for inducing enantioselectivity in chemical reactions. academie-sciences.fr

Research has also shown that derivatives of this compound can be synthesized by reacting it with other chiral molecules, such as Boc-protected amino acids, to create new chiral compounds. researchgate.net Furthermore, related piperidine esters like ethyl nipecotate have been successfully used to create new chiral ligands for enantioselective additions to aldehydes, demonstrating the utility of this class of compounds in asymmetric synthesis. researchgate.net

| Catalyst/Ligand Application | Role of this compound | Reference |

|---|---|---|

| Asymmetric hydrogenation of aryl enamides | Reactant for the synthesis of a scalable catalyst. | chemicalbook.insigmaaldrich.com |

| Synthesis of chiral piperidine derivatives | Starting material for reaction with Boc-protected amino acids. | researchgate.net |

Components in Polymeric Architectures and Nanomaterials (e.g., Micelles with Photothermal Conversion)

This compound is a key starting material in the synthesis of functional molecules for advanced materials science, particularly in the field of nanomedicine. It has been used in the construction of near-infrared (NIR) dyes that can be incorporated into polymeric nanomaterials, such as micelles, which exhibit photothermal conversion properties. chemicalbook.in These materials are of significant interest for applications like photothermal therapy, where light energy is converted into heat to selectively destroy targeted cells, such as cancer cells. chemicalbook.in

In one specific application, this compound was reacted with thiophenethiol in toluene (B28343) at 110 °C to produce a precursor for a functional ketocyanine dye (NIR 800). chemicalbook.in This dye was then incorporated into an amphiphilic block copolymer, which subsequently self-assembled into micelles in an aqueous environment. chemicalbook.in These micelles demonstrated excellent NIR photothermal conversion properties. chemicalbook.in When irradiated with an NIR laser, the temperature of the micelle solution increased significantly, showcasing their potential for therapeutic applications. chemicalbook.in

| Parameter | Value | Reference |

|---|---|---|

| Initial Temperature | 20 °C | chemicalbook.in |

| Final Temperature (after 1 hr NIR irradiation) | 53 °C | chemicalbook.in |

| Irradiation Wavelength (λmax) | 810 nm | chemicalbook.in |

| Power Density | 0.028 W/cm² | chemicalbook.in |

Role in Solid-Phase Synthesis Methodologies (e.g., Oligonucleotides, Oligo(disulfides))

Solid-phase synthesis is a powerful technique that simplifies the synthesis of large molecules like oligonucleotides and peptides by attaching the growing chain to an insoluble support. biosyn.comwikipedia.org This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing. biosyn.com The development of new building blocks and linkers is crucial for expanding the scope and efficiency of solid-phase chemistry. d-nb.infopeptide.com

This compound has been documented as a reagent in procedures related to the development of solid-phase synthesis methodologies. In a doctoral thesis focused on creating synthetic oligonucleotides and oligo(disulfides), this compound was used as a reagent in a specific reaction step. au.dk The procedure involved the addition of this compound and triethylamine (B128534) to a reaction mixture, followed by stirring for 16 hours at room temperature. au.dk While this specific citation does not detail the synthesis of a final oligonucleotide or oligo(disulfide) product with this compound, its inclusion in an experimental procedure within a dissertation on this topic points to its utility as a building block or reagent in this specialized field of chemistry. au.dk The work described in the dissertation included the development of a solid-phase method for synthesizing oligo(disulfides) through iterative couplings. au.dk

Structural and Spectroscopic Characterization of Methyl Isonipecotate Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the connectivity and three-dimensional arrangement of atoms in methyl isonipecotate derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (infrared and Raman) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. One-dimensional (1D) NMR provides information about the number of different types of protons and carbons and their immediate electronic surroundings. For this compound derivatives, the chemical shifts of the piperidine (B6355638) ring protons and carbons are particularly informative. nih.gov

For instance, in a study of cyclosulfamide-based derivatives incorporating a this compound moiety, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the piperidine ring protons. nih.gov The protons on the carbons adjacent to the nitrogen typically appear as multiplets in the range of 2.84–2.93 ppm and 2.1 ppm, while the other ring protons and the methine proton at the C4 position are observed at approximately 1.62–1.94 ppm and 2.22–2.30 ppm, respectively. nih.gov The methyl ester protons present a sharp singlet around 3.72 ppm. nih.gov

The corresponding ¹³C NMR spectrum provides complementary data, with the carbonyl carbon of the ester group appearing around 175.61 ppm. The carbons of the piperidine ring show signals at approximately 53.22 ppm (C2, C6), 41.01 ppm (C4), and 28.43 ppm (C3, C5), while the methyl ester carbon resonates at about 51.83 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the piperidine ring. HSQC spectra correlate directly bonded protons and carbons, confirming the assignments made from 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons, offering insights into the conformational preferences and stereochemistry of the piperidine ring and its substituents. chemrxiv.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative in CDCl₃ nih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine H2, H6 | 2.84–2.93 (m), 2.1 (t) | 53.22 |

| Piperidine H3, H5 | 1.62–1.80 (m), 1.83–1.94 (m) | 28.43 |

| Piperidine H4 | 2.22–2.30 (m) | 41.01 |

| -OCH₃ | 3.72 (s) | 51.83 |

| C=O | - | 175.61 |

| Data is for a specific derivative and may vary depending on the full molecular structure. |

Mass Spectrometry (MS/MS Fragmentation Analysis)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound derivatives. researchgate.netscirp.org High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions from the sample molecules. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For instance, a common fragmentation pathway for esters is the loss of the alkoxy group. In this compound, this would correspond to the loss of a methoxy (B1213986) radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion and inducing further fragmentation. This process helps to elucidate the connectivity of the molecule by analyzing the fragmentation pathways. For example, in a study of cyclosulfamide derivatives, ESI-HRMS was used to confirm the molecular formula of the synthesized compounds, with the [M+H]⁺ or [M+Na]⁺ ions being observed. nih.gov

Table 2: Common Fragmentations in Mass Spectrometry of this compound Derivatives

| Fragmentation Process | Neutral Loss | Resulting Fragment |

| Alpha-cleavage | •OCH₃ | Acylium ion |

| McLafferty Rearrangement (if applicable) | Alkene | Enol radical cation |

| Cleavage of N-substituent | R• | Piperidinyl cation |

| Specific fragmentation patterns depend on the overall structure of the derivative. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. surfacesciencewestern.comresearchgate.net Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when there is a change in the dipole moment during a vibration. surfacesciencewestern.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and a vibration is Raman active if it leads to a change in the polarizability of the molecule. surfacesciencewestern.com

For this compound derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group are also observable, usually in the 1300-1000 cm⁻¹ range. The N-H stretching vibration of secondary amine derivatives appears as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the methyl group are found in the 2800-3000 cm⁻¹ region. americanpharmaceuticalreview.com

Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C stretching vibrations within the piperidine ring are often more prominent in the Raman spectrum than in the IR spectrum. surfacesciencewestern.com Changes in the crystal structure of solid samples can also be readily detected by Raman spectroscopy. americanpharmaceuticalreview.com

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (ester) | Stretch | 1720-1740 (strong) | 1720-1740 (moderate) |

| C-O (ester) | Stretch | 1300-1000 (strong) | Variable |

| N-H (if present) | Stretch | 3300-3500 (moderate) | Weak |

| Aliphatic C-H | Stretch | 2800-3000 (strong) | 2800-3000 (strong) |

| Piperidine Ring | Skeletal Vibrations | Fingerprint Region (<1500) | Fingerprint Region (<1500) |

| Frequencies are approximate and can be influenced by the molecular environment and substitution. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

For this compound derivatives, X-ray crystallography can provide unambiguous information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The preferred chair, boat, or twist-boat conformation of the piperidine ring in the solid state.

Stereochemistry: The absolute configuration of chiral centers, if present.

Intermolecular interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other interactions that govern the packing of molecules in the crystal lattice.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the chirality of molecules. numberanalytics.comnumberanalytics.com These methods are essential for determining the absolute configuration of enantiomers and for studying conformational changes in chiral molecules. The most common chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). slideshare.net

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by applying empirical rules such as the octant rule for ketones. slideshare.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (known as Cotton effects) at the absorption wavelengths of the chromophores in the molecule. slideshare.net The sign and magnitude of the Cotton effect are characteristic of the stereochemistry of the molecule.

For chiral derivatives of this compound, chiroptical methods can be used to assign the absolute configuration of stereocenters, for example, at the C4 position if it is asymmetrically substituted, or at a substituent on the nitrogen atom. The analysis of the CD spectra, often in conjunction with theoretical calculations, can provide definitive stereochemical assignments. researchgate.net

Computational and Theoretical Studies of Methyl Isonipecotate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and inherent reactivity of methyl isonipecotate. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of structurally related piperidine (B6355638) derivatives. researchgate.netresearchgate.netmdpi.com

These calculations typically begin with geometry optimization of the molecule to find its most stable three-dimensional arrangement. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its chair-like piperidine ring and the ester substituent. Methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed for this purpose. researchgate.net

Once the geometry is optimized, a wealth of electronic properties can be calculated to predict reactivity:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For piperidine derivatives, the HOMO is often localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. ijcrt.org In this compound, the oxygen atoms of the carbonyl group would exhibit a negative potential, while the hydrogen on the piperidine nitrogen would show a positive potential.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. This information helps in understanding intermolecular interactions and reaction mechanisms. For instance, the carbonyl carbon in the ester group would carry a partial positive charge, making it a site for nucleophilic attack. researchgate.net

Such quantum chemical data are invaluable for predicting how this compound will behave in various chemical reactions, for instance, in the C-2 arylation of piperidines or as a reactant in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.

Molecular Dynamics Simulations and Conformational Analysis

The piperidine ring of this compound is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair and twist-boat forms. Molecular Dynamics (MD) simulations and other conformational analysis techniques are employed to study these motions and the energetic preferences of different conformers. nih.govmdpi.comrsc.org

The conformational free energies (ΔG°) of 4-substituted piperidines, including the closely related ethyl isonipecotate, have been determined experimentally and computationally. nih.gov For 4-substituted piperidines, the relative energies of the conformers are very similar to those of analogous cyclohexanes. nih.gov The substituent at the C-4 position (the -COOCH3 group in this case) can exist in either an axial or an equatorial position relative to the ring.

| Conformer | Relative Stability | Key Feature |

| Equatorial | More Stable | The bulky ester group points away from the ring, minimizing steric hindrance. |

| Axial | Less Stable | The ester group experiences 1,3-diaxial interactions with the axial hydrogens on the ring, leading to steric strain. |

This table summarizes the general conformational preferences for 4-substituted piperidines like this compound.

Molecular mechanics force fields, such as MMFF, and computational models can quantitatively predict these conformer energies. nih.govnih.gov Studies on related N-acylpiperidines have shown that allylic strain can significantly influence conformational preference, sometimes favoring an axial orientation of a substituent to achieve better orbital overlap and reduce steric hindrance. nih.govresearchgate.net

MD simulations can provide a more detailed picture of the conformational landscape over time. In an MD simulation, the motion of every atom in the molecule is calculated over a period of time by solving Newton's equations of motion. This allows researchers to observe transitions between conformational states, such as ring-flipping from one chair conformation to another. mdpi.com For derivatives of this compound, MD simulations have been used to:

Calculate potential and total energies for energy-minimized models. nih.govresearchgate.net

Identify representative conformations through clustering analysis. mdpi.com

Understand how the conformation of the piperidine ring and its substituents influences binding to a biological target. mdpi.com

These analyses are crucial for understanding not only the intrinsic properties of this compound but also how its shape contributes to its function when incorporated into larger, more complex molecules.

Docking Studies for Ligand-Target Interactions (Enzyme Inhibition Context)

This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of enzyme inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an inhibitor derived from this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in understanding the molecular basis of enzyme inhibition and in the rational design of more potent drugs.

Derivatives of isonipecotates have been investigated as inhibitors for a range of enzymes, and docking studies have provided key insights into their mechanism of action.

Examples of Enzyme Inhibition Studies with Isonipecotate Derivatives:

Cholinesterases and Carbonic Anhydrase: A series of 1,2,4-triazole (B32235) analogues synthesized from ethyl isonipecotate were evaluated as inhibitors of bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Molecular docking studies were performed to understand the binding modes of the most active compounds. These studies revealed how the substituted piperidine ring and other functional groups fit into the active sites of the enzymes and which specific amino acid residues they interact with.

p38 MAP Kinase: Diaryl pyrazole (B372694) inhibitors of p38 MAP kinase were developed using both nipecotate (3-piperidinecarboxylate) and isonipecotate (4-piperidinecarboxylate) scaffolds. researchgate.net The structure-activity relationship was explored, and docking models helped to rationalize the observed potencies, showing how the piperidine substituent orients within the kinase binding pocket. researchgate.net

α-Glucosidase: Hydrazone derivatives of ethyl isonipecotate have shown potential as inhibitors of α-glucosidase, an enzyme relevant to type-2 diabetes. researchgate.net Docking studies were used to analyze the binding modes of these ligands with the protein, identifying key hydrogen bonding and π-π interactions that contribute to their inhibitory activity. researchgate.net

Thrombin and Factor Xa: N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives, synthesized from ethyl isonipecotate, were identified as potent thrombin inhibitors. mdpi.com Cross-docking simulations were used to investigate the molecular determinants responsible for their activity against multiple target enzymes, including cholinesterases. mdpi.com

The general process of a docking study involves:

Obtaining the 3D crystal structure of the target enzyme from a database like the Protein Data Bank (PDB).

Defining the binding site or active site of the enzyme.

Generating multiple possible conformations of the ligand (the isonipecotate derivative).

Placing the ligand into the binding site in various orientations and scoring the resulting poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

| Target Enzyme | Isonipecotate Derivative Class | Key Finding from Docking | Reference |

| AChE, BChE, bCA-II | 1,2,4-Triazole-acetamides | Explored the mode of binding against the studied enzymes. | researchgate.net |

| p38 MAP Kinase | Diaryl pyrazoles | Rationalized potency based on the orientation of the piperidine substituent in the binding pocket. | researchgate.net |

| α-Glucosidase | Hydrazones | Analyzed hydrogen bonding and π-π interactions with the protein. | researchgate.net |

| Thrombin, Cholinesterases | N-phenyl-piperidine-carboxamides | Investigated molecular determinants for activity against multiple enzymes. | mdpi.com |

This table presents examples of enzyme targets for which inhibitors derived from isonipecotates have been studied using molecular docking.

Structure-Activity Relationship (SAR) Studies via Cheminformatics Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can identify which chemical features are crucial for its function. Cheminformatics tools play a vital role in modern SAR by analyzing large datasets, building predictive models, and guiding the synthesis of new compounds. pnas.orgunl.edu this compound provides a valuable and modifiable piperidine core for such studies.

SAR studies on isonipecotate derivatives have been conducted in various therapeutic areas:

Enzyme Inhibition: In the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH), acetylcholinesterase (AChE), and p38 MAP kinase, SAR studies are essential. lsu.edu For instance, in a series of sEH inhibitors, this compound was a starting material. lsu.edu Various amines were coupled to the piperidine core, and the resulting library of compounds was tested. The SAR analysis revealed that the nature of the substituent on the piperidine nitrogen significantly impacted the inhibitory potency. lsu.edu Similarly, for 1,2,4-triazole derivatives targeting AChE and other enzymes, SAR studies assisted by molecular docking helped to explore the binding modes and rationalize the activity of different analogues. researchgate.net

Receptor Agonists/Antagonists: Piperidine carboxamides have been studied as modulators of the TRPA1 channel, a target for pain and itch. pnas.orgnih.gov SAR studies, combining synthesis, functional assays, and computational modeling, were used to understand how different substitutions on the piperidine ring affect agonist activity. pnas.orgnih.gov

Mosquito Repellents: In a broad study of N-acylpiperidines, SAR was investigated using quantitative structure-activity relationship (QSAR) models based on an artificial neural network (ANN). pnas.orgunl.edu These models correlate molecular descriptors (calculated properties of the molecules) with their repellent activity, allowing for the prediction of new, more effective repellents. pnas.orgunl.edu

A typical cheminformatics-driven SAR workflow involves:

Library Synthesis: Creating a series of related compounds by modifying a central scaffold like this compound.

Biological Testing: Measuring the biological activity (e.g., IC50 value for enzyme inhibition) of each compound in the library.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each compound, such as size, shape, lipophilicity (logP), and electronic properties.

QSAR Modeling: Building a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation and Prediction: Using the model to predict the activity of new, unsynthesized compounds to prioritize the most promising candidates for synthesis.

These studies underscore the utility of the this compound scaffold, whose 4-carboxylate position and nitrogen atom provide convenient handles for chemical modification, allowing for a systematic exploration of the chemical space around the piperidine core to optimize biological activity.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Synthetic Strategies

The demand for methyl isonipecotate and its derivatives, particularly chiral variants, has spurred the development of more efficient, cost-effective, and environmentally benign synthetic methods. Research is moving beyond traditional approaches to embrace cutting-edge catalytic and asymmetric strategies.

Early methods for producing this compound often involved the direct esterification of isonipecotinic acid or the hydrogenation of methyl isonicotinate (B8489971). google.comexcli.de For instance, the reduction of methyl isonicotinate could be achieved using hydrogen gas with a palladium on carbon catalyst. google.com However, these methods sometimes required harsh conditions, such as high pressures and temperatures, or used hazardous reagents like thionyl chloride, posing safety and environmental challenges. google.comgoogle.com

Modern synthetic chemistry is focused on overcoming these limitations. Key areas of development include:

Asymmetric Synthesis: A significant frontier is the asymmetric synthesis of substituted piperidines, which are crucial for developing chiral drugs. rsc.org Researchers are designing methods that induce chirality effectively, leading to enantiopure piperidine (B6355638) derivatives with high yields and excellent enantiomeric excess (>95%). rsc.org This allows for the creation of specific stereoisomers, which is often critical for biological activity.

Catalytic Hydrogenation: While hydrogenation is a classic method, newer protocols focus on using more efficient and selective catalysts under milder conditions. Research has explored various catalysts like palladium, platinum, and rhodium on carbon supports to optimize the reaction, aiming to reduce catalyst loading and avoid expensive or toxic materials. google.com

Novel Coupling and Rearrangement Reactions: Efficient methods for synthesizing derivatives from the isonipecotate core are also emerging. One strategy employs the Curtius rearrangement as a key step to produce 4-substituted-4-aminopiperidine derivatives. Other approaches include one-pot reactions, such as the condensation of ethyl isonipecotate with 4-chloropyridine (B1293800) hydrochloride to build more complex scaffolds. mdpi.com

These next-generation strategies aim to provide safer, more economical, and highly selective routes to a wide array of this compound derivatives, paving the way for future discoveries.

Table 1: Comparison of Synthetic Strategies for this compound and Derivatives

Exploration of Novel Reactivity and Unprecedented Transformations

Chemists are actively exploring the reactivity of the this compound scaffold to forge previously inaccessible molecules. This involves using the piperidine ring not just as a static core but as an active participant in novel chemical transformations.

A prominent area of emerging research is the transition metal-catalyzed C-H activation of the piperidine ring. This compound has been successfully used as a reactant for the C-2 arylation of piperidines. chemicalbook.in This powerful technique allows for the direct formation of a carbon-carbon bond at a position adjacent to the nitrogen atom, an otherwise unreactive site. This opens up a direct path to a wide range of complex substituted piperidines that are highly valuable in medicinal chemistry.

Other novel transformations include:

Palladium-Catalyzed Cross-Coupling: Modified versions of the Hartwig C-N cross-coupling reaction have been employed to introduce diverse aryl groups at the 4-position of the Boc-protected isonipecotate ring, demonstrating its versatility in modern coupling chemistries. acs.orgnih.gov

Synthesis of Heterocyclic Systems: The isonipecotate moiety is being incorporated into more complex heterocyclic systems. For example, it serves as a key building block in the synthesis of potent non-urea soluble epoxide hydrolase (sEH) inhibitors through multi-step sequences involving peptide coupling reactions. chemicalbook.innih.gov

Condensation Reactions for Functional Materials: In a significant departure from purely pharmaceutical applications, this compound has been used in a condensation reaction with croconic acid and thiophene-2-thiol (B152015) to synthesize novel croconaine (Cro) dyes. aginganddisease.org This transformation highlights the potential to use the isonipecotate scaffold to create functional organic materials with unique photophysical properties.

These explorations into novel reactivity are transforming this compound from a simple building block into a dynamic tool for constructing molecular complexity.

Table 2: Examples of Novel Transformations Involving this compound

Expansion into New Interdisciplinary Research Areas

The unique structural and chemical properties of this compound and its derivatives are enabling their expansion into diverse, interdisciplinary fields beyond their traditional use in pharmaceuticals.

Materials Science: There is growing interest in using isonipecotate derivatives in the development of novel materials. chemimpex.com They are being explored as components in the formulation of specialized polymers and coatings where specific chemical properties are required for enhanced performance. chemimpex.com

Agrochemicals: The piperidine scaffold is a common feature in bioactive molecules, and this extends to agriculture. N-Methyl ethyl isonipecotate, a close derivative, serves as a valuable intermediate in the synthesis of agrochemicals, including insecticides, fungicides, herbicides, and plant growth regulators. chemimpex.comjubilantingrevia.com This contributes to the development of new solutions for global food security. jubilantingrevia.com

Nanotechnology and Photothermal Therapy: A groundbreaking application has emerged in the field of nanomedicine. This compound is a key starting material for synthesizing a specific croconaine dye. aginganddisease.org This dye possesses strong photothermal conversion efficiency and is used to construct nanoparticles. These nanoparticles, when combined with an antibody targeting senescent cells and an immune modifier, can be used in an antibody-directed photothermal therapy strategy to clear aging cells, demonstrating a novel approach to anti-aging research. aginganddisease.org

Fragrance and Flavor Industry: The ester functionality of this compound also lends itself to applications in the fragrance and flavor industry, where it can contribute to the creation of fruity and floral scents. guidechem.com

This expansion into new areas underscores the versatility of the isonipecotate scaffold and its potential to contribute to technological advancements in a wide range of scientific disciplines.

Challenges and Opportunities in this compound Research

Despite its widespread use and promising future, research involving this compound faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Efficiency and Sustainability: While newer synthetic methods are being developed, challenges related to cost, safety, and environmental impact remain, particularly for large-scale production. google.comgoogle.com The use of expensive catalysts, high-pressure equipment, or polluting solvents in some processes limits their widespread adoption. google.com

Stereochemical Control: Achieving precise control over stereochemistry during the synthesis of complex, substituted piperidines remains a significant hurdle. Developing robust and scalable asymmetric syntheses is a constant challenge for chemists. rsc.org